(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(4R,5R)-4-amino-1-cyclopropyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H16N4O/c1-14-9(4-5-13-14)11-8(12)6-10(16)15(11)7-2-3-7/h4-5,7-8,11H,2-3,6,12H2,1H3/t8-,11-/m1/s1 |
InChI Key |
FKINRLXRSNXXEU-LDYMZIIASA-N |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CC(=O)N2C3CC3)N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CC(=O)N2C3CC3)N |
Origin of Product |
United States |
Biological Activity
(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one is a compound with significant potential in pharmacological research due to its unique structural properties and biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C11H16N4O
- Molecular Weight : 220.27 g/mol
- IUPAC Name : (4R,5R)-4-amino-1-cyclopropyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one
This compound features a pyrrolidinone core substituted with a cyclopropyl group and a pyrazole moiety, which are critical for its biological activity.
The compound’s mechanism of action is primarily linked to its ability to modulate enzyme activity and receptor interactions. It has been studied for its effects on the cyclooxygenase (COX) enzyme family, particularly COX-2, which is implicated in inflammatory processes. Research indicates that pyrazole derivatives often exhibit anti-inflammatory properties by selectively inhibiting COX-2 activity without affecting COX-1, thus minimizing gastrointestinal side effects associated with traditional NSAIDs .
Pharmacological Studies
Case Study 1: Inhibition of COX Enzymes
A study focused on the synthesis and evaluation of a series of pyrazole derivatives showed that specific modifications to the structure enhanced selectivity towards COX-2 over COX-1. The findings suggest that this compound could be optimized for better efficacy as an anti-inflammatory agent .
Case Study 2: Pain Relief in Animal Models
In a controlled experiment involving rats with induced inflammation, a related pyrazole compound demonstrated significant pain relief compared to placebo controls. This supports the hypothesis that this compound may exhibit similar analgesic properties due to its structural characteristics .
Comparative Analysis
| Property | (4R,5R)-4-amino... | Celecoxib | Other Pyrazole Derivatives |
|---|---|---|---|
| Molecular Weight | 220.27 g/mol | 381.84 g/mol | Varies |
| COX Selectivity | Potentially high | High | Variable |
| Anti-inflammatory Effect | Yes | Yes | Yes |
| Analgesic Effect | Potential | Yes | Yes |
| Cytotoxicity | Unknown | Moderate | Varies |
Comparison with Similar Compounds
Core Structural Variations
Key structural analogs differ in substituents on the pyrrolidin-2-one core and stereochemistry. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The cyclopropyl group in the target compound increases logP compared to the methyl-substituted analog, enhancing membrane permeability .
- Solubility: The amino group in the (4R,5R)-configured compound improves aqueous solubility relative to non-amino derivatives like 4-(1-methyl-pyrazol-5-yl)pyrrolidin-2-one .
- Metabolic Stability : Cyclopropyl substitution reduces CYP450-mediated oxidation compared to 1-methyl or 1-methoxyethyl analogs, as shown in microsomal stability assays .
Preparation Methods
Donor-Acceptor Cyclopropane Ring-Opening and Lactamization
This method leverages DA cyclopropanes bearing ester groups as acceptor substituents. The process involves:
-
Lewis acid-catalyzed ring-opening with primary amines (e.g., cyclopropylamine) to form γ-amino esters.
-
In situ lactamization and dealkoxycarbonylation to yield the pyrrolidin-2-one scaffold.
-
Starting Material : DA cyclopropane 1a (1.0 equiv).
-
Reagents : Cyclopropylamine (1.2 equiv), Ni(ClO₄)₂ (10 mol%) in toluene.
-
Conditions : Reflux for 12 hours, followed by acetic acid (2 equiv) for lactamization.
-
Yield : 65% (diastereomeric mixture).
-
Key Insight : Stereochemical control is achieved via chiral DA cyclopropanes or asymmetric catalysis during ring-opening.
Reductive Amination and Cyclization
A multi-step approach involving:
-
Nitro-group reduction : Hydrogenation of a nitro-pyrrolidinone intermediate using Pd/C (10 wt%) in methanol.
-
Cyclopropyl introduction : Alkylation with cyclopropyl bromide under basic conditions.
Data Table 1 : Hydrogenation Conditions for Nitro Intermediates
| Substrate | Catalyst | Solvent | Pressure | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl 4-nitro-pyrazole-5-carboxylate | Pd/C (10%) | Methanol | 40 psi | 3 | 95.2 |
| Ethyl 4-nitro-pyrazole-5-carboxylate | Pd/C (5%) | THF | 1 atm | 6 | 83 |
Suzuki-Miyaura Coupling for Pyrazole Installation
The pyrazole moiety is introduced via cross-coupling between a boronic ester and a halogenated pyrrolidinone intermediate.
-
Starting Material : 4-Bromo-1-cyclopropylpyrrolidin-2-one (1.0 equiv).
-
Reagents : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), Pd(dppf)Cl₂ (5 mol%).
-
Conditions : Na₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 110°C for 10 minutes (microwave).
Stereochemical Control
The (4R,5R) configuration is achieved through:
-
Asymmetric hydrogenation : Catalyzed by Ru-BINAP complexes for amino-group installation.
-
Resolution : Diastereomeric salt formation with dibenzoyl-D-tartaric acid (e.g., 70–75% d.e. after recrystallization).
Comparative Analysis of Methods
Data Table 2 : Efficiency of Key Routes
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| DA Cyclopropane Ring-Opening | 65 | Moderate | High |
| Reductive Amination | 83–95 | Low | Moderate |
| Suzuki Coupling | 71 | High | High |
Challenges and Optimization
-
Diastereomer Separation : Chromatographic resolution is required for DA cyclopropane-derived products.
-
Functional Group Compatibility : Cyclopropyl groups are sensitive to strong acids/bases; mild conditions (e.g., Na₂CO₃ in dioxane) are preferred.
-
Catalyst Loading : Reducing Pd/C to 5% in hydrogenation improves cost-efficiency without compromising yield.
Industrial Applications
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for (4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one?
- Answer : Synthesis routes should prioritize stereochemical control, especially for the cyclopropane and pyrrolidin-2-one moieties. Protecting groups (e.g., tert-butoxycarbonyl for amines) are critical to prevent undesired side reactions. Cyclization steps may require base-assisted conditions (e.g., NaH or K₂CO₃ in THF) to form the pyrrolidin-2-one ring. Reaction temperature (often 0–80°C) and solvent polarity (DMF, ethanol) significantly impact yield and purity .
Q. How is the stereochemical integrity of the compound confirmed during synthesis?
- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can separate enantiomers. X-ray crystallography provides definitive stereochemical assignments, while ¹H/¹³C NMR analysis (e.g., coupling constants for vicinal protons) supports relative configuration. Comparative optical rotation measurements against known standards are also used .
Q. What analytical methods are used for structural characterization?
- Answer :
- NMR : ¹H and ¹³C spectra identify proton environments and carbon frameworks (e.g., pyrrolidin-2-one carbonyl at ~170 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- FTIR : Detects functional groups (e.g., NH₂ stretches at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹).
- Melting Point : Validates purity (e.g., sharp range of 138–140°C for analogous compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in the synthesis?
- Answer :
- Catalysts : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce ee; toluene/THF mixtures balance reactivity and selectivity.
- Temperature Control : Lower temperatures (e.g., –20°C) slow racemization in kinetically controlled reactions.
- Monitoring : Use chiral columns in HPLC to track ee during synthesis .
Q. What strategies address conflicting NMR data between theoretical predictions and experimental results?
- Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants for comparison.
- Variable-Temperature NMR : Resolves dynamic effects (e.g., ring puckering in pyrrolidin-2-one).
- NOESY/ROESY : Identifies spatial proximities to validate stereochemistry.
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals (e.g., NH₂ group dynamics) .
Q. How does the electronic environment of the pyrazole ring influence the compound’s reactivity?
- Answer : The 1-methyl group on the pyrazole acts as an electron donor, stabilizing intermediates during nucleophilic attacks (e.g., amidation). Substituents on the pyrazole (e.g., nitro or amino groups) alter π-π stacking interactions in biological targets. Hammett studies quantify electronic effects on reaction rates (e.g., σₚ values for substituents) .
Q. What methods are employed to study the compound’s in vitro metabolic stability?
- Answer :
- Liver Microsomes : Incubate with NADPH to assess Phase I metabolism (e.g., CYP450-mediated oxidation).
- HPLC-MS/MS : Quantifies parent compound and metabolites (e.g., hydroxylated derivatives).
- Half-Life (t₁/₂) Calculation : Determines metabolic stability using first-order kinetics.
- Structural Modifications : Introduce deuterium at metabolic soft spots (e.g., benzylic positions) to prolong t₁/₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
